molecular formula C21H13Cl2N3O2S B328554 3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

Cat. No.: B328554
M. Wt: 442.3 g/mol
InChI Key: DVLAAULHQYLDNR-UHFFFAOYSA-N
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Description

3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chloro Groups: Chlorination of the phenyl rings can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Benzamide: The benzamide moiety can be introduced by reacting the benzoxazole derivative with an appropriate isocyanate or carbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzoxazole ring, leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for the treatment of cancer and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-methylaniline: A simpler analogue with a single chloro group and a methyl group instead of the benzoxazole and carbamothioyl groups.

    3-chloro-N-(2-chlorophenyl)benzamide: Similar in structure but lacks the benzoxazole and carbamothioyl groups.

Uniqueness

The presence of the benzoxazole and carbamothioyl groups in 3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide imparts unique electronic and steric properties, enhancing its potential interactions with biological targets and its stability in various chemical environments.

Properties

Molecular Formula

C21H13Cl2N3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

3-chloro-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2S/c22-14-5-1-3-12(9-14)19(27)26-21(29)24-16-7-8-18-17(11-16)25-20(28-18)13-4-2-6-15(23)10-13/h1-11H,(H2,24,26,27,29)

InChI Key

DVLAAULHQYLDNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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